molecular formula C11H14FNO B12100884 2-(4-Fluorophenyl)oxan-4-amine

2-(4-Fluorophenyl)oxan-4-amine

Cat. No.: B12100884
M. Wt: 195.23 g/mol
InChI Key: KLNFGQMAZRFKQP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C₁₁H₁₄FNO It is a member of the oxan-4-amine family, characterized by the presence of a fluorophenyl group attached to an oxan-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)oxan-4-amine typically involves the reaction of 4-fluorobenzylamine with an appropriate oxan-4-one derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-one derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts and solvents.

Major Products Formed

    Oxidation: Formation of oxan-4-one derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)oxan-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorophenyl)oxan-4-amine
  • 4-(2-Fluorophenyl)oxan-4-amine hydrochloride
  • 4-(2-Fluorophenyl)methyl]oxan-4-amine

Uniqueness

2-(4-Fluorophenyl)oxan-4-amine is unique due to its specific fluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(4-fluorophenyl)oxan-4-amine

InChI

InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-4,10-11H,5-7,13H2

InChI Key

KLNFGQMAZRFKQP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1N)C2=CC=C(C=C2)F

Origin of Product

United States

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